molecular formula C17H23N5O2 B2547232 1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251558-09-4

1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2547232
CAS No.: 1251558-09-4
M. Wt: 329.404
InChI Key: XZFBDOODXVSYIH-UHFFFAOYSA-N
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Description

1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

One study discusses the synthesis and evaluation of novel conformationally restricted butyrophenones, aiming for antipsychotic agents. These compounds, including variants of the specified chemical structure, have shown affinity for dopamine and serotonin receptors. Their pharmacological profile suggests potential effectiveness as antipsychotic drugs, highlighting the importance of the amine fragment in determining potency and selectivity (Raviña et al., 2000).

Antihypertensive and Antiarrhythmic Effects

Another research focus is on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for antiarrhythmic and antihypertensive effects. These compounds, including the chemical structure , displayed significant activities attributed to their alpha-adrenolytic properties, suggesting a potential for treating cardiovascular conditions (Malawska et al., 2002).

Antioxidant and Anti-inflammatory Activities

Research into novel piperazine analogues bearing quinoline and pyridine moieties has shown promising antioxidant and anti-inflammatory activities. These studies indicate the potential for developing new therapeutic agents based on the specified chemical structure, especially for treating conditions associated with oxidative stress and inflammation (Al‐Ghorbani et al., 2015).

Anti-Inflammatory and Analgesic Agents

Further investigations have led to the synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic applications. This research underscores the versatility of the core chemical structure in synthesizing derivatives with significant pharmacological activities (Abu‐Hashem et al., 2020).

Method for Synthesis

A study presents a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, underscoring the importance of this compound in medicinal chemistry. This research offers insights into efficient production methods, essential for further pharmaceutical applications and studies (Smaliy et al., 2011).

Properties

IUPAC Name

1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-16-7-6-15(18-19-16)21-11-13-22(14-12-21)17(23)5-4-10-20-8-2-3-9-20/h2-3,6-9H,4-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFBDOODXVSYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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